N-(3,4-dimethoxyphenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide
Description
N-(3,4-dimethoxyphenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide is a tricyclic heterocyclic compound featuring a fused oxa-diazabicyclic core and a 3,4-dimethoxyphenyl acetamide moiety. Analytical techniques like LC/MS and NMR spectroscopy are critical for characterizing its structure and differentiating it from analogs .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5/c1-26-15-8-7-12(9-16(15)27-2)22-17(24)10-23-11-21-18-13-5-3-4-6-14(13)28-19(18)20(23)25/h3-9,11H,10H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDZFXURZUUVHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)OC4=CC=CC=C43)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxyphenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7400^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide typically involves multi-step organic reactions The process begins with the preparation of the 3,4-dimethoxyphenyl precursor, followed by the construction of the tricyclic core through cyclization reactions
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to enhance efficiency and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining consistency and reducing costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the tricyclic core, potentially converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of alcohols and other reduced derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: In biological research, the compound is studied for its potential interactions with various biomolecules, including proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery for various diseases.
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which N-(3,4-dimethoxyphenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins, leading to modulation of various biochemical pathways. The compound’s unique structure allows it to bind selectively to these targets, influencing their activity and resulting in specific biological effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Positioning : The 3,4-dimethoxyphenyl group in the target compound enhances electron-donating effects compared to 2-methoxyphenyl (), influencing π-π stacking and receptor affinity.
- Core Modifications : Derivatives like Rapa analogs () show conserved chemical environments in most regions but divergent shifts in substituent-rich zones (e.g., regions A and B), suggesting localized structural variations.
Analytical Comparisons
NMR Spectroscopy
NMR data reveal critical differences in chemical environments. For example:
- In Rapa analogs (), protons in regions A (39–44) and B (29–36) exhibit distinct chemical shifts (δ 1.5–2.5 ppm vs. δ 3.0–4.0 ppm) due to substituent-induced deshielding. Similar analysis could localize the dimethoxy and oxo groups in the target compound.
- The 3,4-dimethoxyphenyl moiety would generate characteristic aromatic proton splits (δ 6.5–7.5 ppm) and methoxy singlet peaks (δ ~3.8 ppm), differing from mono-methoxy analogs .
LC/MS and Molecular Networking
- Fragmentation Patterns : Molecular networking () clusters compounds based on MS/MS cosine scores. The target compound’s fragmentation profile (e.g., loss of CH₃O• or H₂O) would distinguish it from sulfur-containing analogs ().
- Dereplication: LC/MS dereplication () would prioritize the compound as novel if its parent ion (e.g., m/z 421 [M+H]⁺) lacks matches in spectral libraries .
Biological Activity
N-(3,4-dimethoxyphenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide is a complex organic compound with potential biological activities that merit detailed investigation. This article explores its biological activity, structure-activity relationships, and potential therapeutic applications.
Structural Overview
The compound features a 3,4-dimethoxyphenyl moiety and a diazatricyclo core , which are significant for its biological interactions. The presence of aromatic groups and heterocyclic structures suggests potential antimicrobial and anticancer activities due to their common occurrence in biologically active compounds.
Antimicrobial Activity
Preliminary studies indicate that compounds similar to this compound may exhibit antimicrobial properties. In vitro studies are necessary to evaluate its effectiveness against various bacterial and fungal strains. The structural features suggest that it could interact with microbial targets similarly to established antibiotics.
Kinase Inhibition
The compound's structure includes motifs commonly found in kinase inhibitors. Kinases are crucial in various cellular processes, including cell proliferation and metabolism. Inhibition of specific kinases could lead to therapeutic applications in cancer and inflammatory diseases. Research is ongoing to determine the specific kinases affected by this compound.
Case Studies
- Anticancer Potential : A study investigating similar compounds demonstrated significant cytotoxic effects against various cancer cell lines. The presence of the diazatricyclo structure was linked to enhanced activity against tumor cells.
- Antimicrobial Evaluation : In a comparative study of structurally related compounds, several exhibited promising antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that modifications in the side chains could enhance efficacy.
Data Tables
| Compound | Structural Features | Notable Activities |
|---|---|---|
| N-(3,4-dimethoxyphenyl)-2-{6-oxo... | 3,4-Dimethoxyphenyl group; Diazatricyclo core | Antimicrobial; Potential kinase inhibitor |
| 4-Methylthiazole | Thiazole ring | Antimicrobial |
| 6-Oxoquinoline | Quinoline core | Antiviral |
Future Directions
Further research into the biological activity of this compound is warranted to establish its therapeutic potential fully. Key areas for future investigation include:
- In Vitro and In Vivo Studies : Comprehensive testing for antimicrobial and anticancer activity.
- Mechanism of Action Studies : Understanding how the compound interacts with specific biological targets.
- Structure-Activity Relationship (SAR) Analysis : Modifying various functional groups to improve potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
